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Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374

A critical note on the primary literature: It is important to inform the scientific community that a
key paper detailing the initial characterization and in vivo activity of UM-164, "UM-164: A Potent
c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," has
been retracted.[1] This guide will present information on UM-164 from available sources while
acknowledging this significant caveat. Researchers should interpret the data surrounding UM-
164 with caution and consider this retraction in their experimental design and data
interpretation.

Introduction to UM-164 and Target Engagement

UM-164 has been described as a potent dual inhibitor of the non-receptor tyrosine kinase c-Src
and the p38 mitogen-activated protein kinase (MAPK).[2][3][4][5] It was designed to bind to the
inactive "DFG-out” conformation of its target kinases, a mechanism that was hypothesized to
confer a distinct pharmacological profile compared to inhibitors that bind the active
conformation.[3] The primary targets, c-Src and p38, are crucial nodes in signaling pathways
that regulate cell proliferation, survival, migration, and inflammation. Validating that a
compound like UM-164 engages these targets within the complex cellular environment is a
critical step in preclinical drug development.

This guide provides a comparative overview of key methodologies for validating the cellular
target engagement of UM-164 and similar kinase inhibitors. It details experimental protocols
and presents a framework for comparing its performance against other well-established
inhibitors.
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Comparative Analysis of Kinase Inhibitors

To contextualize the performance of UM-164, its cellular target engagement and downstream
effects should be compared with established inhibitors of its primary targets. Dasatinib, a potent
c-Src and Abl inhibitor, is a relevant comparator for the c-Src activity of UM-164.[6][7][8][9] For
the p38 MAPK activity, various selective p38 inhibitors are available for comparison.

Table 1: Comparison of UM-164 and Dasatinib

Feature UM-164 Dasatinib

c-Src, Ber-Abl, c-KIT,

Primary Targets c-Src, p38a/f MAPK[2][10] PDGFR[, and ephrin A
receptor[7][8]
o ] Binds inactive "DFG-out" Binds active "DFG-in"
Binding Mechanism (c-Src) ) )
conformation[3][10] conformation
Reported Cellular Potency Average GI50 = 160 Average GI50 = 2,300
(TNBC cell lines) nmol/L[10][11] nmol/L[11]
] ] Reported to reduce o o
Downstream Signaling ) Inhibits Src family kinase
o phosphorylation of EGFR, AKT, )
Inhibition phosphorylation at ~10=° M[7]

and ERK1/2[10]

Note: Data for UM-164 is derived from sources citing the retracted publication and should be
viewed with caution.

Methodologies for Validating Target Engagement

Several robust methods can be employed to confirm that a kinase inhibitor is engaging its
intended target within a cellular context.

Western Blotting for Downstream Signaling Inhibition

A common and accessible method to indirectly assess target engagement is to measure the
phosphorylation status of the target kinase itself (autophosphorylation) or its known
downstream substrates. Inhibition of c-Src and p38 MAPK activity by UM-164 should lead to a
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dose-dependent decrease in the phosphorylation of these kinases and their respective
downstream effectors.

Experimental Protocol: Western Blot for p-Src and p-p38

e Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or SUM-149 for TNBC) and allow
them to adhere. Treat the cells with varying concentrations of UM-164, a comparator like
dasatinib, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).

o Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented
with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford protein assay.

o Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare lysates
with Laemmli sample buffer. Denature the samples by boiling at 95-100°C for 5-10 minutes.
Separate the proteins by SDS-PAGE.

o Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVYDF membrane.
e Immunoblotting:

o Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1
hour at room temperature. Avoid using milk for blocking when detecting phosphoproteins.
[12]

o Incubate the membrane with primary antibodies specific for phospho-Src (e.g., Tyr416),
total Src, phospho-p38 MAPK (Thr180/Tyr182), and total p38 MAPK overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence
(ECL) substrate and an imaging system. Quantify the band intensities and normalize the
phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
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Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the binding of a compound to

its target protein in a cellular environment.[13][14][15] The principle is that ligand binding

stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Isothermal Dose-Response CETSA

Cell Treatment: Treat intact cells with a range of concentrations of the test compound (e.g.,
UM-164) or a vehicle control.

Heating: Heat the cell suspensions at a single, optimized temperature (determined from a
preliminary melt curve experiment) for 3 minutes to induce thermal denaturation of unbound
proteins.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to
pellet the aggregated, denatured proteins.

Protein Detection: Collect the supernatant containing the soluble protein fraction and analyze
the amount of the target protein (c-Src or p38) using Western Blotting or ELISA.

Data Analysis: Plot the amount of soluble target protein against the drug concentration to
generate a dose-response curve and determine the EC50 for target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding to a target

protein by detecting bioluminescence resonance energy transfer (BRET).[2][3][5][11][16][17]

[18] This technology allows for the quantitative measurement of compound affinity and

residence time at the target in real-time.

Experimental Protocol: NanoBRET™ for c-Src or p38

o Cell Preparation: Transfect cells (typically HEK293T) with a vector expressing the target

kinase (c-Src or p38) fused to NanoLuc® luciferase.
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e Assay Plate Preparation: Seed the transfected cells into a multi-well assay plate.

e Compound and Tracer Addition: Add the test compound (UM-164) at various concentrations
to the cells, followed by the addition of a specific, cell-permeable fluorescent tracer that binds
to the target kinase.

e Substrate Addition: Add the NanoGlo® Live Cell Substrate to the wells.

o BRET Measurement: Measure the BRET signal using a luminometer capable of detecting
both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

o Data Interpretation: The binding of the test compound to the NanoLuc®-fused kinase will
displace the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 of target
engagement can be determined by plotting the BRET ratio against the compound
concentration.

Visualizing Workflows and Pathways
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/ Nodes GF [label="Growth Factors\n(e.g., EGF)", fillcolor="#FBBCO05"]; Stress [label="Cellular
Stress\nCytokines", fillcolor="#FBBCO05"]; GFR [label="Growth Factor\nReceptors (e.qg.,
EGFR)", fillcolor="#F1F3F4"]; cSrc [label="c-Src", fillcolor="#F1F3F4"]; p38 [label="p38 MAPK",
fillcolor="#F1F3F4"]; DownstreamSrc [label="Downstream Effectors\n(e.g., FAK, AKT, ERK)",
fillcolor="#F1F3F4"]; Downstreamp38 [label="Downstream Effectors\n(e.g., MK2, ATF2)",
fillcolor="#F1F3F4"]; Proliferation [label="Proliferation\nMigration\nSurvival", shape=ellipse,
fillcolor="#FFFFFF"];

UM164 [label="UM-164", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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